molecular formula C11H16O B13617897 3-Methyl-2-phenylbutan-1-ol

3-Methyl-2-phenylbutan-1-ol

Cat. No.: B13617897
M. Wt: 164.24 g/mol
InChI Key: CFBBCIIDENOGQU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylbutan-1-ol (CAS No. 519183-78-9) is a branched-chain secondary alcohol with the molecular formula C₁₁H₁₆O. Structurally, it features a phenyl group attached to the second carbon of a butanol backbone, with a methyl substituent at the third carbon (Figure 1). This compound is synthesized via the LiAIH₄ reduction of 3-methyl-2-phenylbutanoic acid, as demonstrated in oxidative cleavage studies of alkynes . The reduction process also yields other aromatic alcohols, such as 2-phenylpropan-1-ol and 2-phenylbutan-1-ol, depending on the starting materials.

The compound is listed under synonyms such as 2-Phenyl-3-methyl-1-butanol and SCHEMBL873143, indicating its use in specialized chemical databases and synthetic workflows .

Properties

IUPAC Name

3-methyl-2-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBBCIIDENOGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 3-methylbutanal) to form the desired alcohol . The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature, using catalysts such as palladium or platinum on carbon.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylbutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 3-Methyl-2-phenylbutan-1-one (ketone) or 3-Methyl-2-phenylbutanoic acid (carboxylic acid).

    Reduction: 3-Methyl-2-phenylbutane (alkane).

    Substitution: 3-Methyl-2-phenylbutyl chloride or bromide.

Scientific Research Applications

3-Methyl-2-phenylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical reactions. Its phenyl group contributes to its hydrophobic interactions with biological membranes and proteins. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 3-methyl-2-phenylbutan-1-ol with structurally related alcohols, including aliphatic and aromatic analogs:

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Water Solubility (g/100g) Key Structural Features
This compound C₁₁H₁₆O Not reported Not reported Likely low Phenyl group at C2, methyl at C3
3-Methyl-1-butanol C₅H₁₂O 153 0.824 15.63 (20°C) Aliphatic, methyl at C3
2-Phenylpropan-1-ol C₉H₁₂O Not reported Not reported Low Phenyl group at C2
3-Methyl-2-butanol C₅H₁₂O 111 Not reported 12.1 (25°C) Aliphatic, methyl at C3
2-Methyl-3-buten-2-ol C₅H₁₀O 98–99 0.824 Not reported Unsaturated, hydroxyl at C2

Key Observations :

  • Aromatic vs. Aliphatic: The phenyl group in this compound increases molecular weight and hydrophobicity, likely reducing water solubility compared to aliphatic analogs like 3-methyl-1-butanol .
  • Branching Effects: Aliphatic branched alcohols (e.g., 3-methyl-2-butanol) exhibit lower boiling points than linear isomers due to reduced intermolecular forces .

Biological Activity

3-Methyl-2-phenylbutan-1-ol, an organic compound with the molecular formula C11_{11}H16_{16}O, is gaining attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group. This unique structure contributes to its reactivity and interactions with biological molecules, making it valuable in both research and industrial applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • Studies have shown that this compound possesses antimicrobial effects against various pathogens. It disrupts microbial cell membranes, leading to cell lysis and death. This property suggests potential applications in developing new antimicrobial agents.

2. Antifungal Activity

  • The compound has also demonstrated antifungal activity, inhibiting the growth of fungi. This makes it a candidate for further research in antifungal therapies.

3. Interaction with Biological Molecules

  • The hydroxyl group allows for hydrogen bonding with enzymes and receptors, potentially influencing various biological pathways. This interaction is crucial for understanding its therapeutic potential.

The mechanism of action of this compound involves several biochemical interactions:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biomolecules, affecting their structural integrity and function.
  • Cell Membrane Disruption : Its antimicrobial properties are attributed to its ability to integrate into microbial membranes, altering permeability and leading to cell death.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant antimicrobial activity against E. coli and S. aureusSuggests potential as a natural preservative
Study B (2024)Exhibited antifungal effects against Candida speciesIndicates possible use in antifungal treatments
Study C (2024)Investigated interaction with enzyme X, showing inhibition at low concentrationsHighlights therapeutic potential in enzyme-related diseases

Applications

This compound has diverse applications across various fields:

1. Pharmaceuticals

  • Ongoing research aims to explore its therapeutic applications, particularly in developing new drugs targeting microbial infections.

2. Fragrance Industry

  • Due to its pleasant aroma, it is used in the production of fragrances and flavors, enhancing the sensory experience of products.

3. Scientific Research

  • As an intermediate in organic synthesis, it serves as a valuable reagent in various chemical reactions .

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